Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
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Overview
Description
Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) is a complex organic compound with the molecular formula C31H12Cl2NNa3O12S3 and a molecular weight of 826.50 g/mol. This compound is known for its unique structure, which includes multiple aromatic rings and sulfate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) typically involves multi-step organic reactionsThe final step involves the addition of sodium ions to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the complex molecular structure.
Chemical Reactions Analysis
Types of Reactions
Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds. These products have distinct chemical and physical properties that make them useful in different applications.
Scientific Research Applications
Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione: Similar in structure but lacks the sulfonate and sodium groups.
Dichloroanthraquinone derivatives: Share the chloro and anthraquinone core but differ in the presence of additional functional groups.
Uniqueness
Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) is unique due to its combination of chloro, sulfonate, and sodium groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
85371-60-4 |
---|---|
Molecular Formula |
C31H12Cl2NNa3O12S3 |
Molecular Weight |
826.5 g/mol |
IUPAC Name |
trisodium;(22,23-dichloro-6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20(32),21(26),22,24,27,29-hexadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H15Cl2NO12S3.3Na/c32-21-11-9-19-24(27(21)33)17-10-12-22-25-13(5-7-18(23(17)25)30(19)45-48(38,39)40)14-6-8-20-26(28(14)34-22)31(46-49(41,42)43)16-4-2-1-3-15(16)29(20)44-47(35,36)37;;;/h1-12H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI Key |
AQPOBELCHWQSKM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C5C=CC6=C(C7=C(C8=C6C5=C(C=C8)N=C4C3=C2OS(=O)(=O)[O-])C(=C(C=C7)Cl)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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